molecular formula C8H13NaO3 B2847722 Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate CAS No. 2174002-66-3

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

Cat. No. B2847722
CAS RN: 2174002-66-3
M. Wt: 180.179
InChI Key: UNWJRNGPDUUPAW-UHFFFAOYSA-M
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Description

  • Purity : 95%

Scientific Research Applications

  • Reductive Amination of Aldehydes and Ketones : Sodium triacetoxyborohydride, closely related to Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, is used as a reducing agent in the reductive amination of aldehydes and ketones. This process is essential in organic chemistry for the synthesis of amines, which are important in pharmaceuticals and fine chemicals (A. Abdel-Magid et al., 1996).

  • Claisen Ester Condensations : Sodium has been instrumental in promoting Claisen ester condensation reactions, which are vital for producing certain esters and ketones. These reactions are fundamental in synthetic organic chemistry and have applications in the development of various pharmaceutical compounds (J. Burdon & V. McLoughlin, 1964).

  • Bioorthogonal Chemical Reporters for Protein Acetylation : In biological research, specific sodium compounds are used as chemical reporters to monitor protein acetylation, a key post-translational modification. This application is crucial in understanding cellular processes and disease mechanisms (Yu-Ying Yang et al., 2010).

  • Hydrothermal Gasification of Biomass : Sodium hydroxide plays a significant role in the hydrothermal gasification of biomass, a process important for sustainable energy production. This method is used to generate hydrogen gas, a clean energy source, from various biomass samples (J. Onwudili & Paul T. Williams, 2009).

  • Electrochemical Properties in Batteries : Sodium-based compounds are being researched for their role in enhancing the electrochemical properties of materials used in sodium-ion batteries. This is crucial for developing high-performance, large-scale, and low-cost energy storage solutions (Shuo Li et al., 2014).

  • Catalysis in Organic Synthesis : Sodium acetate is used as a catalyst in various organic reactions. For instance, it catalyzes multicomponent reactions involving aldehydes and cyano-functionalized C–H acids, which are significant for synthesizing compounds relevant in medicine and biomedical applications (M. Elinson et al., 2013).

properties

IUPAC Name

sodium;2-[1-(hydroxymethyl)cyclopentyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3.Na/c9-6-8(5-7(10)11)3-1-2-4-8;/h9H,1-6H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWJRNGPDUUPAW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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